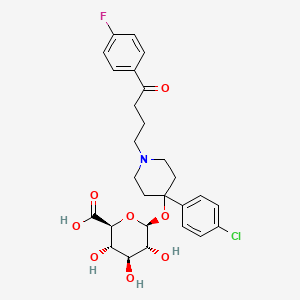

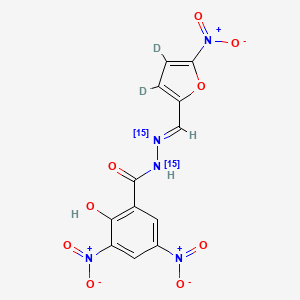

![molecular formula C₁₈H₁₃D₆ClN₄O₂ B1147201 1-(4-氨基-7-(3-羟丙基-1,1,2,2,3,3-d6)-5-(对甲苯基)-7H-吡咯并[2,3-d]嘧啶-6-基)-2-氯乙酮 CAS No. 1329838-71-2](/img/structure/B1147201.png)

1-(4-氨基-7-(3-羟丙基-1,1,2,2,3,3-d6)-5-(对甲苯基)-7H-吡咯并[2,3-d]嘧啶-6-基)-2-氯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolo[2,3-d]pyrimidines are a class of compounds that hold significant interest in medicinal chemistry due to their diverse biological activities. These compounds are structurally related to several nucleosides and nucleotides, making them crucial for studying various biological processes and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves multiple steps, including the condensation of appropriate precursors, cyclization, and functional group transformations. Techniques such as three-component condensation reactions have been employed to synthesize novel derivatives efficiently. For example, the synthesis of 2-amino-3H-pyrrolo[2,3d]pyrimidin-4(7H)-one, an important intermediate, involves alkylating starting materials followed by ring closure and deprotonation processes, demonstrating the complexity and versatility of synthetic routes for these compounds (Liu-yi, 2010).

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by the presence of a pyrrolopyrimidine core, which can be further functionalized at various positions to yield compounds with diverse chemical properties. Crystallography and spectral analyses, including NMR and IR spectroscopy, play crucial roles in determining the structure and conformation of these molecules. The synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide showcases the detailed structural characterization necessary for these compounds (Jayarajan et al., 2019).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidines undergo a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and condensations, which are essential for the synthesis of complex derivatives. Their chemical properties are influenced by substituents on the pyrimidine ring, which can significantly affect their reactivity and biological activity. For instance, compounds with a cyano or amino group exhibit distinct chemical behaviors, enabling the synthesis of a wide range of derivatives for biological evaluation.

Physical Properties Analysis

The physical properties of pyrrolo[2,3-d]pyrimidines, such as solubility, melting points, and crystalline structure, are crucial for their application in drug development. These properties are determined by the molecular structure and can be modified through chemical synthesis to improve the compound's drug-like characteristics.

Chemical Properties Analysis

The chemical properties of pyrrolo[2,3-d]pyrimidines, including acidity, basicity, and reactivity towards various reagents, are central to their function as intermediates in the synthesis of pharmaceutical agents. Understanding these properties is essential for designing compounds with desired biological activities and pharmacokinetic profiles.

科学研究应用

在医药工业中的重要性

吡咯并[2,3-d]嘧啶支架,如查询化合物中的支架,是医药工业中的关键前体。它们以其广泛的合成应用和生物利用度而闻名。由于其广泛的适用性,特定的 5H-吡喃并[2,3-d]嘧啶支架已得到深入研究。由于其结构复杂性,开发这些支架的主体可能具有挑战性。创新的合成途径已用于使用各种杂化催化剂开发取代的吡咯并[2,3-d]嘧啶衍生物,展示了该化合物类别在为治疗目的创建先导分子的相关性 (Parmar, Vala, & Patel, 2023)。

二肽基肽酶 IV 抑制的潜力

二肽基肽酶 IV (DPP IV) 抑制剂,通常具有嘧啶结构,是治疗 2 型糖尿病的经过验证的靶点。对新的 DPP IV 抑制剂的需求非常迫切,这反映了对具有改善的特性和最小的长期副作用的化合物的持续需求。类似于查询化合物结构的嘧啶类仍然是开发此类抑制剂的重点领域 (Mendieta, Tarragó, & Giralt, 2011)。

在超分子化学中的作用

类似于查询化合物中的支架的吡咯支架用于构建超分子胶囊。由于易于合成和与杯[4]芳烃的结构类似性,通常采用结构类似于吡咯并[2,3-d]嘧啶的杯[4]吡咯。这些结构的开发和应用产生了具有迷人结合特性和在纳米技术和分子识别中具有潜在应用的胶囊 (Ballester, 2011)。

属性

IUPAC Name |

1-[4-amino-7-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22)/i2D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELFTNQHGSITLB-RKXSNLOHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1C(=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)C)C(=O)CCl)C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。